(4-(Benzyloxy)-3-fluorophenyl)methanol
Overview
Description
(4-(Benzyloxy)-3-fluorophenyl)methanol is a useful research compound. Its molecular formula is C14H13FO2 and its molecular weight is 232.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Production from Methanol
- Methanol, as a liquid hydrogen carrier, can produce high purity hydrogen, with significant attention paid to catalyst development and reactor technology for enhancing hydrogen production via methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition processes. Copper-based catalysts are highlighted for their activity and selectivity towards CO2, with palladium-zinc alloy catalysts also noted for selectivity towards H2 and CO2. Novel reactor structures, such as porous copper fiber sintered-felt, monolith structures, and membrane reactors, are discussed for their efficiency improvements in hydrogen production (García et al., 2021).
Methanol as a Chemical Marker in Power Transformers
- Methanol's use as a chemical marker for assessing solid insulation condition in power transformers is detailed, with discussions on methanol generation during thermal ageing tests of oil-immersed insulating papers and its stability under various conditions. The review underscores methanol's potential as an indicator of cellulosic solid insulation ageing, emphasizing current standardization efforts and analytical methods for methanol determination in transformer oil (Jalbert et al., 2019).
Methanol Reforming and Catalysts
- The review of methanol reforming processes, including steam reforming and oxidative steam reforming, focuses on Cu-based catalysts and their roles in the reaction mechanisms. The paper discusses the surface reaction mechanisms over various Cu-based catalysts and presents different reaction schemes of methanol reforming, highlighting the complexities and controversies surrounding the methanol reforming process (Yong et al., 2013).
Methanol Synthesis and Applications
- Methanol's role as a basic chemical with potential uses as a fuel and in power generation is reviewed. Discussions include methanol's clean-burning properties, applications as a primary transportation fuel or fuel additive, and the potential for methanol to be produced from CO-rich gas during periods of low power demand in coal gasification combined cycle power stations (Cybulski, 1994).
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various enzymes and receptors due to their structural similarity to many biological molecules .
Mode of Action
The mode of action of (4-(Benzyloxy)-3-fluorophenyl)methanol is likely to involve interactions with its targets leading to changes in their function. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including oxidation and reduction . They can also influence the activity of enzymes involved in these pathways.
Pharmacokinetics
Similar benzylic compounds have been shown to exhibit glucose-dependent insulin secretion in rats following intravenous administration .
Result of Action
Benzylic compounds are known to influence the activity of various enzymes and receptors, potentially leading to changes in cellular function .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-fluoro-4-phenylmethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGIEIDBXWBVEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621028 | |
Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536974-94-4 | |
Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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